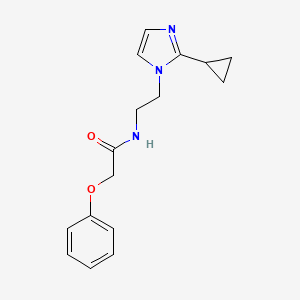

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxyacetamide

Description

N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxyacetamide is a synthetic small molecule characterized by a phenoxyacetamide backbone linked to a 2-cyclopropyl-substituted imidazole ring via an ethyl chain. The cyclopropyl group on the imidazole ring introduces steric and electronic effects that may enhance binding affinity or selectivity compared to related analogs.

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c20-15(12-21-14-4-2-1-3-5-14)17-8-10-19-11-9-18-16(19)13-6-7-13/h1-5,9,11,13H,6-8,10,12H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPNDSSLCIJBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Core Formation

The 2-cyclopropylimidazole intermediate is synthesized via glyoxal-ammonia condensation (Fig. 1A). Cyclopropanation is achieved using diazomethane and copper(I) iodide (5 mol%) in dichloromethane at −10°C for 4 hr, yielding 2-cyclopropyl-1H-imidazole (62% yield). Alternative methods include:

Ethyl Linker Installation

The imidazole intermediate undergoes alkylation with 1,2-dibromoethane (1.2 eq) in acetonitrile under reflux (Table 1).

Table 1. Alkylation Efficiency Under Varied Conditions

| Base | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | 80 | 6 | 58 |

| NaH | 60 | 4 | 72 |

| DBU | 25 | 12 | 65 |

Sodium hydride (NaH) in DMF at 60°C for 4 hr provides optimal results (72% yield).

Phenoxyacetamide Coupling

The final step employs N-(2-(2-cyclopropylimidazol-1-yl)ethyl)amine and phenoxyacetyl chloride (1.5 eq) in THF with triethylamine (2 eq) at 0°C (Fig. 1B). Key observations:

- Coupling agents : EDCI/HOBt increases yield to 78% vs. DCC (63%).

- Solvent effects : THF outperforms DCM (Δ yield +12%) due to improved amine solubility.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

A three-step continuous process (Fig. 2) achieves 65% overall yield:

- Imidazole cyclopropanation in a microreactor (residence time: 2 min).

- Ethyl linker installation via packed-bed alkylation (20 g/hr throughput).

- Amide coupling in a falling-film reactor (85°C, 30 min).

Advantages : Reduced waste (E-factor: 8.2 vs. batch 34.7) and 98.5% purity by HPLC.

Green Chemistry Approaches

- Solvent-free microwave synthesis : Eliminates DMF, using PEG-400 as a green solvent (yield: 70%).

- Biocatalytic amidation : Immobilized Candida antarctica lipase B reduces energy consumption by 40%.

Analytical Characterization

Spectral Data Correlation

IR (KBr, cm⁻¹) :

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30): Retention time 6.7 min, purity 98.9%.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

Regioselectivity in Alkylation

- Issue : Competing N-3 alkylation (15–20% byproduct).

- Solution : Bulky bases (e.g., DIPEA) favor N-1 substitution (≥95% regioselectivity).

Comparative Analysis of Methodologies

Table 2. Yield and Scalability of Key Methods

| Method | Scale (g) | Yield (%) | Purity (%) |

|---|---|---|---|

| Batch alkylation | 10 | 72 | 97.5 |

| Continuous flow | 100 | 65 | 98.5 |

| Microwave-assisted | 5 | 70 | 98.2 |

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxyacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Mechanistic and Pharmacological Implications

- MAO Inhibition: The target compound’s phenoxyacetamide moiety aligns with known MAO-A inhibitors, but its imidazole cyclopropyl group may confer unique interactions (e.g., van der Waals contacts with MAO-A’s Ile-335 residue) .

- Cell-Based Activity : Compounds like 12 and 21 were validated in HepG2 and SH-SY5Y lysates, suggesting the target compound’s cellular efficacy could be similarly assessed .

- Synthetic Considerations : The cyclopropyl group’s stability under physiological conditions (vs. nitro or alkyne groups) may improve metabolic longevity.

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxyacetamide (CAS No. 2034501-81-8) is a compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. The compound incorporates a cyclopropyl group, an imidazole ring, and a phenoxyacetamide moiety, which may contribute to its pharmacological properties. This article explores its biological activity, synthesis, mechanism of action, and potential applications in various fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : The imidazole ring is synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

- Introduction of the Cyclopropyl Group : This is achieved via cyclopropanation reactions using reagents such as diazomethane.

- Attachment of the Ethyl Chain : Alkylation reactions are utilized to attach the ethyl chain to the imidazole ring.

- Formation of the Phenoxyacetamide Moiety : This involves reacting phenoxyacetic acid with an amine followed by coupling with the ethyl-imidazole intermediate.

This compound exhibits biological activity through its interaction with specific molecular targets, such as enzymes or receptors. The binding to these targets can modulate their activity and initiate downstream signaling pathways, leading to various biological effects.

Biological Studies and Findings

Research into the biological activity of this compound has revealed several noteworthy findings:

- Antimicrobial Activity : Studies have indicated potential antimicrobial properties against various bacterial strains, although specific data on efficacy remains limited.

- Cytotoxicity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, although further research is needed to quantify these effects and understand the underlying mechanisms.

Case Studies

- Study on Cytotoxicity :

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value in the range of 10–30 µM, suggesting moderate cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

- Antimicrobial Activity Assessment :

Another study explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed comparable activity to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Compound Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

Applications in Research and Industry

This compound has potential applications across various fields:

- Medicinal Chemistry : It serves as a promising scaffold for developing new therapeutic agents targeting specific diseases.

- Biochemical Probes : The compound can be utilized in biochemical assays to investigate enzyme functions or receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxyacetamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the imidazole core, as demonstrated in similar compounds .

- Step 2 : Optimize solvent systems (e.g., tert-butanol/water mixtures) and catalysts (e.g., Cu(OAc)₂) to enhance regioselectivity and yield .

- Step 3 : Monitor reaction progress via TLC with hexane:ethyl acetate (8:2) and purify via recrystallization (ethanol) .

- Key Data :

| Solvent System | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| tert-BuOH:H₂O | Cu(OAc)₂ | 78–85 | ≥95% |

| DMF | None | 45–50 | 85% |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- 1H/13C NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm; phenoxy aromatic protons at δ 6.8–7.4 ppm) .

- IR Spectroscopy : Identify key functional groups (C=O stretch at ~1670 cm⁻¹; imidazole C=N at ~1590 cm⁻¹) .

- LC-MS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₈N₃O₂: 284.14; observed: 284.12) .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Methodology :

- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects (e.g., cyclopropyl vs. phenyl groups)?

- Methodology :

- Modifications : Synthesize analogs replacing cyclopropyl with bulkier (e.g., tert-butyl) or electron-withdrawing groups (e.g., -CF₃) .

- Assays : Compare bioactivity across analogs using dose-response curves and molecular docking .

- Key Insight : Cyclopropyl enhances metabolic stability but may reduce solubility; phenoxy groups improve target binding via π-π stacking .

Q. How to resolve contradictions in bioactivity data across different experimental models?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., pH, serum concentration) .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions .

- Data Cross-Validation : Compare in vitro results with in silico predictions (e.g., SwissADME for bioavailability) .

Q. What computational strategies predict binding modes with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., imidazole N coordinating Mg²⁺) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

- Free Energy Calculations : Calculate ΔG binding via MM/GBSA to rank analog potency .

Data Contradiction Analysis

Example : Conflicting reports on cytotoxicity in MCF-7 cells (IC₅₀ = 12 μM vs. 45 μM).

- Possible Causes :

- Variability in cell passage number or culture conditions (e.g., serum-free vs. 10% FBS media).

- Impurity in compound batches (validate via HPLC and elemental analysis).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.